Cas no 118970-12-0 (<br>Thieno[2,3-b]pyridine-2-carboxylic acid, 3-amino-4,5,6-trimethyl-, ethyl es ter)

Thieno[2,3-b]pyridine-2-carboxylic acid, 3-amino-4,5,6-trimethyl-, ethyl ester is a heterocyclic compound featuring a fused thienopyridine core with a carboxylate ester functionality. The presence of amino and trimethyl substituents enhances its reactivity and potential as an intermediate in pharmaceutical and agrochemical synthesis. The ethyl ester group improves solubility in organic solvents, facilitating further derivatization. This compound is particularly valuable in medicinal chemistry for constructing biologically active molecules due to its structural versatility and electron-rich aromatic system. Its well-defined substitution pattern allows for selective modifications, making it a useful building block for targeted drug discovery and development efforts.
<br>Thieno[2,3-b]pyridine-2-carboxylic acid, 3-amino-4,5,6-trimethyl-, ethyl es ter structure
118970-12-0 structure
Product name:<br>Thieno[2,3-b]pyridine-2-carboxylic acid, 3-amino-4,5,6-trimethyl-, ethyl es ter
CAS No:118970-12-0
MF:C13H16N2O2S
MW:264.343341827393
CID:3067513
PubChem ID:689794

<br>Thieno[2,3-b]pyridine-2-carboxylic acid, 3-amino-4,5,6-trimethyl-, ethyl es ter Chemical and Physical Properties

Names and Identifiers

    • <br>Thieno[2,3-b]pyridine-2-carboxylic acid, 3-amino-4,5,6-trimethyl-, ethyl es ter
    • ethyl 3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylate
    • STK725812
    • AKOS001732006
    • SR-01000416811-1
    • SR-01000416811
    • Oprea1_085977
    • DQNBTPSVBBGYGC-UHFFFAOYSA-N
    • F0182-0039
    • 118970-12-0
    • HMS1413C20
    • Thieno[2,3-b]pyridine-2-carboxylic acid, 3-amino-4,5,6-trimethyl-, ethyl ester
    • CS-0324837
    • IDI1_008635
    • IFLab1_000416
    • Thieno[2,3-b]pyridine-2-carboxylic acid, 3-amino-4,5,6-trimethyl-, ethylester
    • Oprea1_390957
    • Inchi: InChI=1S/C13H16N2O2S/c1-5-17-13(16)11-10(14)9-7(3)6(2)8(4)15-12(9)18-11/h5,14H2,1-4H3
    • InChI Key: DQNBTPSVBBGYGC-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 264.09324893Da
  • Monoisotopic Mass: 264.09324893Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 326
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 93.5Ų

<br>Thieno[2,3-b]pyridine-2-carboxylic acid, 3-amino-4,5,6-trimethyl-, ethyl es ter Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1395507-500mg
Ethyl 3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylate
118970-12-0 98%
500mg
¥5325.00 2024-08-09

Additional information on <br>Thieno[2,3-b]pyridine-2-carboxylic acid, 3-amino-4,5,6-trimethyl-, ethyl es ter

Thieno[2,3-b]pyridine-2-carboxylic acid, 3-amino-4,5,6-trimethyl-, ethyl ester: A Comprehensive Overview

The compound with CAS No. 118970-12-0, known as Thieno[2,3-b]pyridine-2-carboxylic acid, 3-amino-4,5,6-trimethyl-, ethyl ester, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of heterocyclic compounds, specifically thienopyridines, which are known for their unique electronic properties and potential applications in drug design. The thieno[2,3-b]pyridine core structure is a fused bicyclic system consisting of a pyridine ring and a thiophene ring, which contributes to its aromaticity and stability.

The ethyl ester functional group attached to the carboxylic acid moiety plays a crucial role in modulating the compound's solubility and bioavailability. Recent studies have highlighted the importance of such ester groups in enhancing the pharmacokinetic profiles of drugs. Additionally, the presence of multiple methyl groups at positions 4, 5, and 6 on the thienopyridine ring introduces steric effects that can influence the molecule's conformation and interactions with biological targets.

One of the most intriguing aspects of this compound is its 3-amino substituent. The amino group is a versatile functional group that can participate in various chemical reactions and interactions. In biological systems, amino groups are often involved in hydrogen bonding and can act as nucleophiles or proton donors/acceptors. This makes them critical for binding to protein targets such as enzymes or receptors. Recent research has demonstrated that compounds with similar amino-substituted thienopyridine frameworks exhibit potent inhibitory activity against key enzymes involved in inflammatory pathways.

The synthesis of Thieno[2,3-b]pyridine-2-carboxylic acid, 3-amino-4,5,6-trimethyl-, ethyl ester involves a multi-step process that typically begins with the preparation of the thienopyridine core. This is followed by functionalization at specific positions to introduce the amino and methyl groups. The final step involves esterification to form the ethyl ester derivative. Advanced synthetic techniques such as microwave-assisted synthesis and catalytic cross-coupling reactions have been employed to optimize the yield and purity of this compound.

In terms of pharmacological activity, this compound has shown promise in preclinical studies as a potential therapeutic agent for various diseases. For instance, its ability to inhibit cyclooxygenase (COX) enzymes suggests its potential as an anti-inflammatory agent. Furthermore, studies have indicated that it may also exhibit anti-cancer properties by targeting specific signaling pathways involved in tumor growth and metastasis.

Another area where this compound has shown potential is in its application as a building block for more complex molecules. Its unique structure allows for further functionalization at various positions on the thienopyridine ring, enabling chemists to design derivatives with enhanced biological activity or improved pharmacokinetic profiles.

From an analytical standpoint, modern spectroscopic techniques such as NMR (nuclear magnetic resonance) and mass spectrometry have been instrumental in confirming the structure of this compound. These techniques provide detailed insights into the spatial arrangement of atoms within the molecule and help validate its purity and stability under different conditions.

In conclusion, Thieno[2,3-b]pyridine-2-carboxylic acid, 3-amino-4,5,6-trimethyl-, ethyl ester represents a fascinating example of how structural complexity can lead to diverse biological activities. Its unique combination of functional groups and aromatic system makes it a valuable tool for researchers in both academia and industry. As ongoing research continues to uncover new applications for this compound, it is likely to play an increasingly important role in drug discovery and development.

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